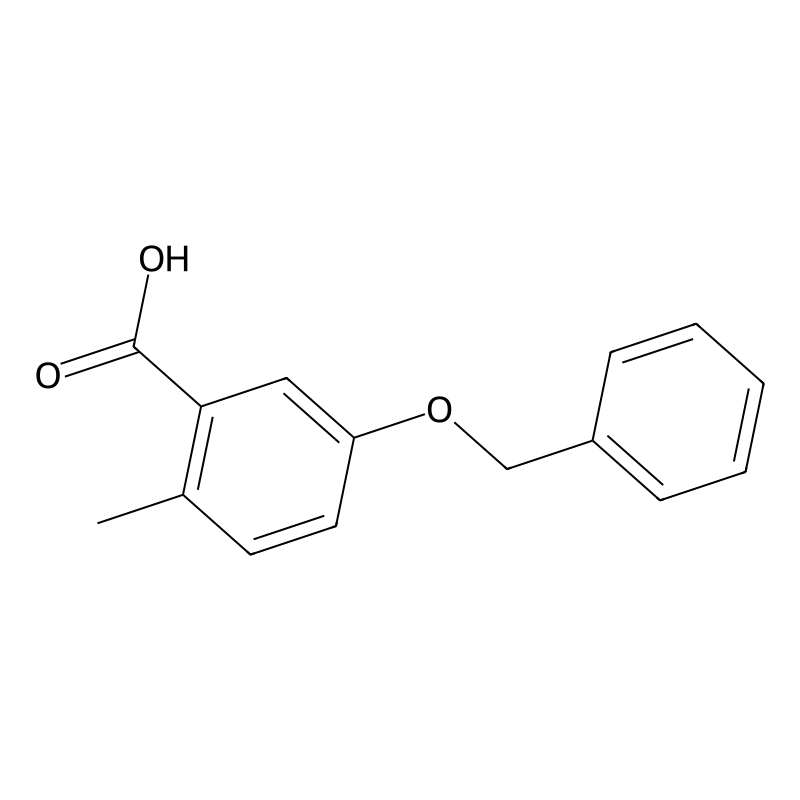

5-(Benzyloxy)-2-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Benzyloxy)-2-methylbenzoic acid is an organic compound characterized by the molecular formula and a molecular weight of 242.27 g/mol. This compound is a derivative of benzoic acid, featuring a benzyloxy group (–O–C₆H₅) at the fifth position and a methyl group (–CH₃) at the second position of the benzene ring. The presence of these functional groups influences its chemical properties, reactivity, and potential biological activities, making it a compound of interest in various fields including medicinal chemistry and organic synthesis .

- Oxidation: The benzyloxy group can be oxidized to form carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.

- Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methyl group can participate in electrophilic substitution reactions, which can be carried out using reagents like bromine or nitric acid.

Research indicates that 5-(Benzyloxy)-2-methylbenzoic acid exhibits various biological activities, including potential anti-inflammatory and anticancer properties. Its structure allows for specific interactions with biological targets, which may modulate enzyme activities and influence cellular signaling pathways. Studies have highlighted its role as a probe in biochemical assays to investigate enzyme kinetics and protein interactions .

The synthesis of 5-(Benzyloxy)-2-methylbenzoic acid typically involves the following steps:

- Starting Material: The synthesis begins with 2-methylbenzoic acid.

- Benzyloxy Group Introduction: The benzyloxy group is introduced via nucleophilic substitution by reacting 2-methylbenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

- Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, similar synthetic routes may be employed but on a larger scale. Continuous flow reactors and automated systems are often used to enhance efficiency and yield during production.

5-(Benzyloxy)-2-methylbenzoic acid finds applications in various domains:

- Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology: It is utilized in biochemical assays for studying enzyme activity and protein interactions.

- Medicine: Investigated for therapeutic properties, particularly in anti-inflammatory and anticancer research .

Interaction studies involving 5-(Benzyloxy)-2-methylbenzoic acid are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies may focus on how the compound interacts with specific enzymes or receptors, influencing biological pathways related to inflammation, cell proliferation, and apoptosis .

Several compounds share structural similarities with 5-(Benzyloxy)-2-methylbenzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Methylbenzoic Acid | 89-57-6 | Lacks the benzyloxy group; different chemical properties and reactivity. |

| Benzoic Acid | 65-85-0 | Lacks both benzyloxy and methyl groups; less hydrophobic and sterically hindered. |

| 4-(Benzyloxy)-2-methylbenzoic Acid | Not specified | Different position of the benzyloxy group; variations in reactivity and biological activity. |

| 5-Bromo-3-methylbenzoic Acid | 79669-49-1 | Contains bromine; different substitution pattern affecting reactivity. |

Uniqueness

The unique positioning of the benzyloxy and methyl groups in 5-(Benzyloxy)-2-methylbenzoic acid confers distinct chemical and biological properties that are not found in its analogs. This specificity allows for targeted interactions with molecular structures, enhancing its utility in research and industrial applications.